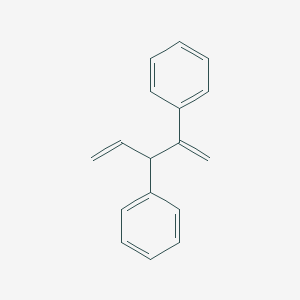
Benzene, 1,1'-(1-ethenyl-2-methylene-1,2-ethanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(1-ethenyl-2-methylene-1,2-ethanediyl)bis- is an organic compound with a complex structure. It is characterized by the presence of two benzene rings connected by a 1-ethenyl-2-methylene-1,2-ethanediyl bridge. This compound is part of a larger class of aromatic hydrocarbons, which are known for their stability and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1-ethenyl-2-methylene-1,2-ethanediyl)bis- typically involves the use of classical organic synthesis techniques. One common method is the Witting-Horner reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. Another method is the Sonogashira cross-coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzene, 1,1’-(1-ethenyl-2-methylene-1,2-ethanediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives, depending on the substituent introduced.
科学的研究の応用
Benzene, 1,1’-(1-ethenyl-2-methylene-1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of biological systems, particularly in understanding the interactions between aromatic compounds and biological molecules.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism by which Benzene, 1,1’-(1-ethenyl-2-methylene-1,2-ethanediyl)bis- exerts its effects involves its interaction with various molecular targets. The aromatic rings can participate in π-π interactions with other aromatic systems, while the ethenyl and methylene groups can undergo various chemical transformations. These interactions and transformations can affect the compound’s reactivity and its ability to interact with other molecules.
類似化合物との比較
Similar Compounds
Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-: This compound has a similar structure but with a methyl group instead of an ethenyl group.
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-: This compound has two additional methyl groups, making it more sterically hindered.
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: This compound has two methyl groups on the ethanediyl bridge, affecting its reactivity.
Uniqueness
The presence of the ethenyl and methylene groups in Benzene, 1,1’-(1-ethenyl-2-methylene-1,2-ethanediyl)bis- makes it unique compared to its analogs. These groups can participate in additional chemical reactions, providing more versatility in its applications.
特性
CAS番号 |
163160-05-2 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC名 |
2-phenylpenta-1,4-dien-3-ylbenzene |
InChI |
InChI=1S/C17H16/c1-3-17(16-12-8-5-9-13-16)14(2)15-10-6-4-7-11-15/h3-13,17H,1-2H2 |
InChIキー |
RMQDYUHLIXWSRH-UHFFFAOYSA-N |
正規SMILES |
C=CC(C1=CC=CC=C1)C(=C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


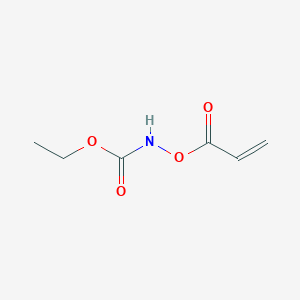
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)
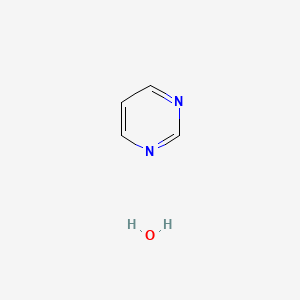
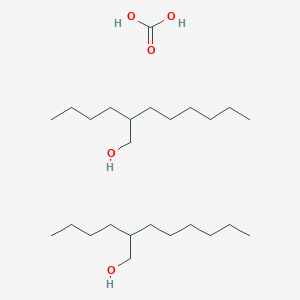
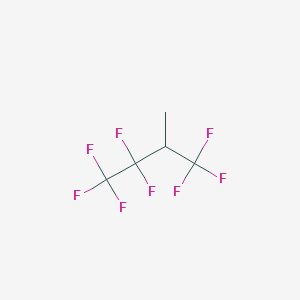
![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)
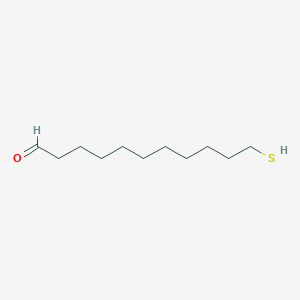

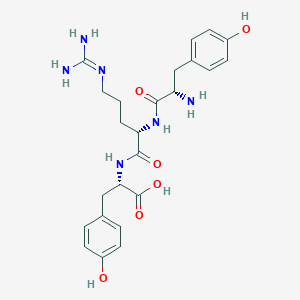
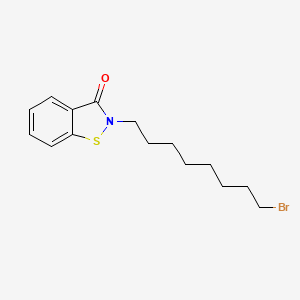
![N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide](/img/structure/B12560498.png)
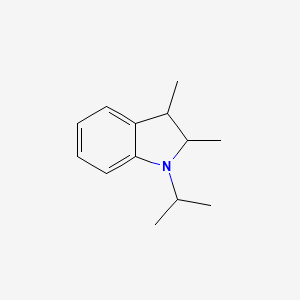
![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
